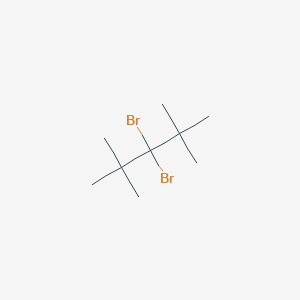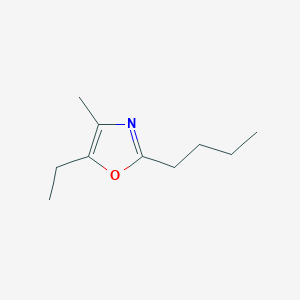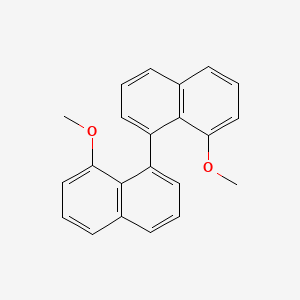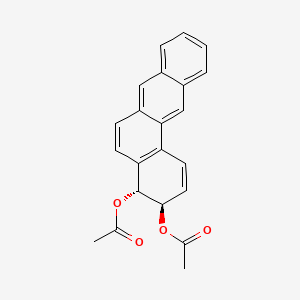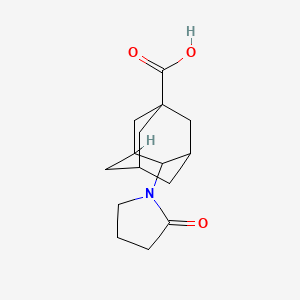
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrrolidone ring. The adamantane structure is known for its rigidity and stability, while the pyrrolidone ring is a common motif in various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.
Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.
作用机制
The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
相似化合物的比较
Similar Compounds
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
Pyrrolidone Derivatives: Compounds like N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone, which are used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in the combination of the adamantane and pyrrolidone structures, which may confer unique physical, chemical, and biological properties.
属性
CAS 编号 |
84635-32-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19) |
InChI 键 |
YSDNZHLMWUXRNT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


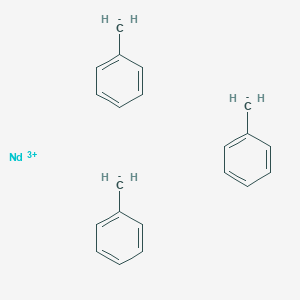
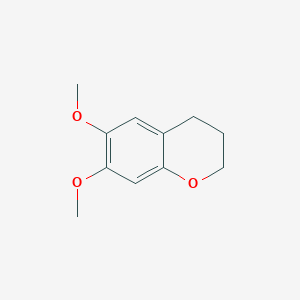
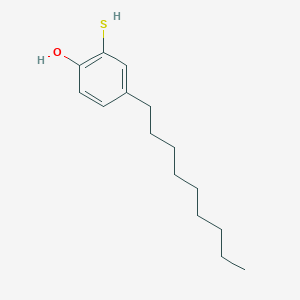
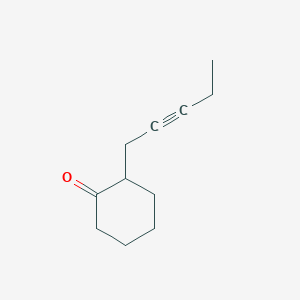
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
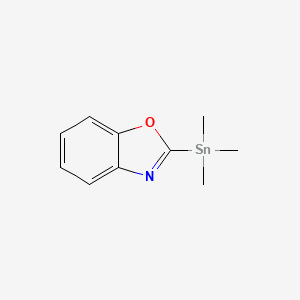
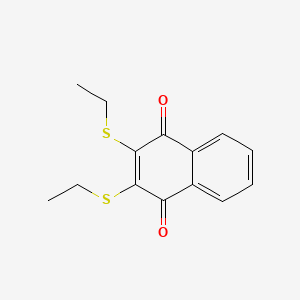
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
